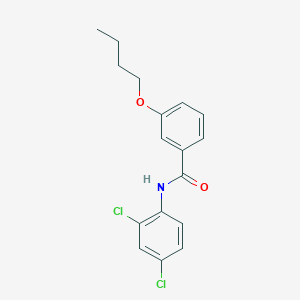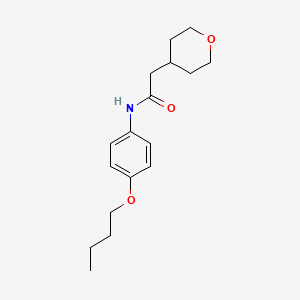
3-butoxy-N-(2,4-dichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a fungicide. BDCRB belongs to the class of benzamide fungicides and has a broad spectrum of activity against various fungal pathogens.
作用机制
The mechanism of action of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the inhibition of fungal cell wall synthesis. 3-butoxy-N-(2,4-dichlorophenyl)benzamide targets the enzyme beta-1,3-glucan synthase, which is responsible for the synthesis of beta-glucans, a major component of the fungal cell wall. By inhibiting this enzyme, 3-butoxy-N-(2,4-dichlorophenyl)benzamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have low toxicity to mammals, making it a promising candidate for use as a fungicide. However, studies have shown that 3-butoxy-N-(2,4-dichlorophenyl)benzamide can cause adverse effects on the growth and development of aquatic organisms, such as fish and crustaceans. Therefore, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments.
实验室实验的优点和局限性
3-butoxy-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It has a broad spectrum of activity against various fungal pathogens, making it a versatile tool for studying fungal biology. Additionally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has a well-defined mechanism of action, making it a useful tool for studying the cell wall synthesis pathway in fungi. However, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has some limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.
未来方向
There are several future directions for research on 3-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new formulations of 3-butoxy-N-(2,4-dichlorophenyl)benzamide that improve its solubility and reduce its potential toxicity to aquatic organisms. Additionally, further studies are needed to understand the molecular mechanisms underlying the antifungal activity of 3-butoxy-N-(2,4-dichlorophenyl)benzamide. Finally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has potential applications in the development of new antifungal drugs for the treatment of fungal infections in humans and animals. Further research is needed to explore this potential application of 3-butoxy-N-(2,4-dichlorophenyl)benzamide.
Conclusion
In conclusion, 3-butoxy-N-(2,4-dichlorophenyl)benzamide is a promising compound with significant potential as a fungicide. Its broad spectrum of activity against various fungal pathogens, well-defined mechanism of action, and low toxicity to mammals make it a valuable tool for studying fungal biology. However, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments, and further research is needed to explore its potential applications in the development of new antifungal drugs.
合成方法
The synthesis of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzoic acid to yield 3-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method of 3-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied and optimized to produce high yields of the compound.
科学研究应用
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been widely used in scientific research for its antifungal properties. It has been shown to be effective against various fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Alternaria solani. 3-butoxy-N-(2,4-dichlorophenyl)benzamide has also been studied for its potential use in controlling fungal infections in crops, such as tomatoes and grapes.
属性
IUPAC Name |
3-butoxy-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(18)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOQSVWRHIIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)
